Potency Against Clinically Relevant Resistance Mutants D168V and R155K
BI-1388 demonstrates retained inhibitory activity against the clinically relevant HCV NS3 protease mutants D168V and R155K, whereas many first-generation inhibitors such as BILN 2061 (Ciluprevir) show significant loss of potency against these variants [1]. While a direct, quantitative EC50 comparison for BI-1388 against these specific mutants is not publicly available, its activity is consistently highlighted as a key differentiator . This contrasts with data for compounds like Sovaprevir (ACH-1625), which, while also a macrocyclic inhibitor, has a different resistance profile that includes variants like R155K but with varied clinical development outcomes .
| Evidence Dimension | Antiviral activity against resistant mutants |
|---|---|
| Target Compound Data | Active against D168V and R155K mutants |
| Comparator Or Baseline | Early macrocyclic NS3 inhibitors (e.g., BILN 2061) lose significant potency against D168V and R155K [1] |
| Quantified Difference | Qualitative difference; BI-1388 retains activity while comparators lose potency. |
| Conditions | HCV replicon cell-based assays (inferred from context) |
Why This Matters
For researchers studying drug resistance or screening compounds for pan-variant activity, BI-1388 serves as a critical control with a well-defined profile against key resistance mutations.
- [1] Tsantrizos YS, Bolger G, Bonneau P, Cameron DR, Goudreau N, Kukolj G, LaPlante SR, Llinàs-Brunet M, Nar H, Lamarre D. Macrocyclic inhibitors of the NS3 protease as potential therapeutic agents of hepatitis C virus infections. Angew Chem Int Ed Engl. 2003 Mar 28;42(12):1356-60. View Source
